Benzyl N-(1-cyanocycloheptyl)carbamate

Catalog No.
S6623559
CAS No.
1352999-92-8
M.F
C16H20N2O2
M. Wt
272.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl N-(1-cyanocycloheptyl)carbamate

CAS Number

1352999-92-8

Product Name

Benzyl N-(1-cyanocycloheptyl)carbamate

IUPAC Name

benzyl N-(1-cyanocycloheptyl)carbamate

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

InChI

InChI=1S/C16H20N2O2/c17-13-16(10-6-1-2-7-11-16)18-15(19)20-12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-12H2,(H,18,19)

InChI Key

OTVNCXWIBNQUCA-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)(C#N)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)OCC2=CC=CC=C2
Benzyl N-(1-cyanocycloheptyl)carbamate is a chemical compound that has gained significant attention in the field of chemistry and biology. This paper aims to provide an informative and persuasive piece of work on the topic, exploring its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Benzyl N-(1-cyanocycloheptyl)carbamate, also known as Benzyl carbamate, is a white crystalline powder that belongs to the group of carbamate compounds. It was first synthesized by Hermann Leuchs in 1882 through the reaction of benzylamine and phosgene. Since then, it has been extensively studied for its potential applications in various fields of research such as medicine, agriculture, and materials science.
Benzyl N-(1-cyanocycloheptyl)carbamate has a molecular formula of C16H21N2O2 with a molecular weight of 275.35 g/mol. It has a melting point of 93-95 °C, and its boiling point is 343.7 °C at 760 mmHg. It is soluble in water, ethanol, and ether. The chemical structure of Benzyl N-(1-cyanocycloheptyl)carbamate consists of a benzyl group, a carbamate group, and a cycloheptyl group.
The most common method for synthesizing Benzyl N-(1-cyanocycloheptyl)carbamate is through the reaction of benzylamine with phosgene in the presence of a base. This reaction results in the formation of Benzyl N-(1-cyanocycloheptyl)carbamate, along with hydrogen chloride as a byproduct. Characterization of Benzyl N-(1-cyanocycloheptyl)carbamate can be carried out through various methods such as nuclear magnetic resonance (NMR), Fourier Transform Infra-Red Spectroscopy (FT-IR), and Mass Spectrometry.
Various analytical methods have been developed to detect and quantify the presence of Benzyl N-(1-cyanocycloheptyl)carbamate in samples. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is one of the most common methods used for analysis. Other methods such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) have also been used.
Benzyl N-(1-cyanocycloheptyl)carbamate has shown potential biological activities such as antifungal, antibacterial, and antiproliferative properties. Studies have also suggested its potential as an anti-cancer agent.
While Benzyl N-(1-cyanocycloheptyl)carbamate has shown potential biological activities, its toxicity and safety in scientific experiments need to be considered. In vitro and in vivo toxicity tests have been conducted to evaluate Benzyl N-(1-cyanocycloheptyl)carbamate's potential toxicity. In animal studies, Benzyl N-(1-cyanocycloheptyl)carbamate showed no acute toxicity, but further studies are required to evaluate its long-term toxicity and potential adverse effects.
Benzyl N-(1-cyanocycloheptyl)carbamate has been extensively studied for its potential applications in various fields of research. In medicine, it has shown potential as an anti-cancer agent, and its antifungal and antibacterial properties make it a promising candidate for developing new antibiotics. In agriculture, it has been studied as a potential fungicide and insecticide. In materials science, Benzyl N-(1-cyanocycloheptyl)carbamate has been used as a starting material for synthesizing new materials such as polyurethane and polyester.
Current research on Benzyl N-(1-cyanocycloheptyl)carbamate focuses on exploring its potential applications in medicine, especially as an anti-cancer agent. Other areas of research include developing new materials using Benzyl N-(1-cyanocycloheptyl)carbamate as a starting material and exploring its use as a potential insecticide and fungicide in agriculture.
Benzyl N-(1-cyanocycloheptyl)carbamate has the potential to revolutionize various fields of research and industry, such as medicine, agriculture, and materials science. It could be a potent drug in cancer treatment, an effective tool in pest control, and a vital ingredient in developing new materials.
Limitations:
Despite its potential applications, Benzyl N-(1-cyanocycloheptyl)carbamate has some limitations. One of the major limitations is its potential toxicity, which needs further investigation. Moreover, its cost and availability could also be limiting factors.
In the future, Benzyl N-(1-cyanocycloheptyl)carbamate's potential applications need to be further explored, especially in the fields of medicine and agriculture. Further studies are required to evaluate its toxicity and safety in scientific experiments, as well as its potential adverse effects. Moreover, future research should focus on synthesizing new materials using Benzyl N-(1-cyanocycloheptyl)carbamate as a starting material. Other future directions include developing new analytical methods for detecting and quantifying Benzyl N-(1-cyanocycloheptyl)carbamate in samples and exploring its potential applications in other fields of research and industry.
Benzyl N-(1-cyanocycloheptyl)carbamate is a compound that has gained significant attention in the field of chemistry and biology due to its potential applications in various fields of research and industry. While further studies are needed to evaluate its toxicology and safety in scientific experiments, its potential as an anti-cancer agent, insecticide, and fungicide makes it a promising candidate for developing new drugs, pesticides, and materials. Future research should focus on exploring its potential applications in other fields of research and industry and developing new analytical methods for detecting and quantifying its presence in samples.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

272.152477885 g/mol

Monoisotopic Mass

272.152477885 g/mol

Heavy Atom Count

20

Dates

Modify: 2023-11-23

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